Cas no 10601-19-1 (5-Methoxy-1H-indole-3-carbaldehyde)
5-Methoxy-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Methoxyindole-3-carboxaldehyde
- 5-methoxyindole-3-carbaldehyde
- 3-Formyl-5-methoxyindole
- 5-Methoxy-1H-indole-3-carbaldehyde
- 5-Methoxyindole-3-Carboxaldehhvde
- 5-methox
- 5-methoxy-1H-indole-3-carbaIdehyde
- 5-methoxy-1H-indole-3-carboxaIdehyde
- 5-METHOXY-3-FORMYLINDOLE
- 5-METHOXY-3-INDOLECARBALDEHYDE
- 5-METHOXY-3-INDOLECARBOXALDEHYDE
- 5-METHOXYINDOLE-3-ALDEHYDE
- 5-Methoxyindole-3-carboxyaldehyde
- 5-methoxyindole-3-formaldehyde
- 5-METHOXYINDOLYL-3-ALDEHYDE
- NSC 521754
- AKOS JY2083388
- 5-Methoxyindole-3-carboxald
- 3-Carboxy-5-methoxy-1H-indole
- 3-Formyl-5-methoxyindole,>99%
- 5-Methoxy-indol-3-aldehyde
- 1H-Indole-3-carboxaldehyde, 5-methoxy-
- 5-Methoxy-3-indole carboxaldehyde
- TUWARWGEOHQXCO-UHFFFAOYSA-N
- 63C50ZW2D0
- 5-methoxy-1h-indole-3-carboxaldehyde
- 5-methoxy-1h-indol-3-carbaldehyd
- EI
- EN300-62417
- M1268
- SMR000184711
- DTXSID70147471
- AKOS000265020
- EINECS 234-220-5
- Tert-butyl3-(4-aminophenyl)piperidine-1-carboxylate
- CS-W007560
- UNII-63C50ZW2D0
- 5-Methoxy-1H-indole-3-carbaldehyde #
- AC-8769
- 1H-Indole-3-carboxaldehyde, 5-methoxy
- Q27263605
- NS00023402
- AB00519716-07
- Z385369982
- NCGC00245572-01
- 11Z-0705
- VU0208691-3
- SY001986
- BCP26978
- MLS000575461
- Indole-3-carboxaldehyde, 5-methoxy-
- CHEBI:177034
- HMS2352K13
- Cambridge id 5190808
- SCHEMBL1093746
- NSC521754
- 5-Methoxy-3-indolealdehyde
- F3385-4658
- CHEMBL1417263
- MFCD00005623
- 5-Methoxyindole-3-carboxaldehyde, >=99%
- AM20061194
- FT-0620572
- AB00456
- Oprea1_121493
- 10601-19-1
- 5-methoxy-indole-3-carbaldehyde
- NSC-521754
- M-3490
- 5-Methoxyindole-3-Carboxaldehyde,97%
- DB-001317
- ALBB-006045
- STK500559
- FM30484
-
- MDL: MFCD00005623
- Inchi: 1S/C10H9NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-6,11H,1H3
- InChI Key: TUWARWGEOHQXCO-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=1)C(C=O)=CN2
- BRN: 132769
Computed Properties
- Exact Mass: 175.06300
- Monoisotopic Mass: 175.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 42.1
- Surface Charge: 0
- Tautomer Count: 3
Experimental Properties
- Color/Form: Pale yellow crystal
- Density: 1.1999 (rough estimate)
- Melting Point: 178.0 to 182.0 deg-C
- Boiling Point: 306.47°C (rough estimate)
- Flash Point: 180.7 °C 1.273 g/cm3
- Refractive Index: 1.5060 (estimate)
- Water Partition Coefficient: Insoluble
- PSA: 42.09000
- LogP: 1.98900
- Sensitiveness: Air Sensitive
- Solubility: Insoluble in water.
5-Methoxy-1H-indole-3-carbaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- HazardClass:IRRITANT, AIR SENSITIVE
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
5-Methoxy-1H-indole-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methoxy-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 036381-1g |
3-Formyl-5-methoxyindole |
10601-19-1 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 036381-5g |
3-Formyl-5-methoxyindole |
10601-19-1 | 98% | 5g |
£14.00 | 2022-03-01 | |
| Fluorochem | 036381-25g |
3-Formyl-5-methoxyindole |
10601-19-1 | 98% | 25g |
£59.00 | 2022-03-01 | |
| Fluorochem | 036381-100g |
3-Formyl-5-methoxyindole |
10601-19-1 | 98% | 100g |
£145.00 | 2022-03-01 | |
| AstaTech | 24000-25/G |
3-FORMYL-5-METHOXYINDOLE |
10601-19-1 | 95% | 25g |
$59 | 2023-09-18 | |
| AstaTech | 24000-100/G |
3-FORMYL-5-METHOXYINDOLE |
10601-19-1 | 95% | 100/G |
$147 | 2022-06-02 | |
| Chemenu | CM103107-100g |
5-Methoxy-1H-indole-3-carbaldehyde |
10601-19-1 | 95% | 100g |
$122 | 2021-08-06 | |
| Chemenu | CM103107-500g |
5-Methoxy-1H-indole-3-carbaldehyde |
10601-19-1 | 95% | 500g |
$449 | 2021-08-06 | |
| TRC | M263423-100mg |
5-Methoxy-3-formylindole |
10601-19-1 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | M263423-250mg |
5-Methoxy-3-formylindole |
10601-19-1 | 250mg |
$75.00 | 2023-05-18 |
5-Methoxy-1H-indole-3-carbaldehyde Suppliers
5-Methoxy-1H-indole-3-carbaldehyde Related Literature
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Joseph Cowell,Matokah Abualnaja,Stephanie Morton,Ruth Linder,Faye Buckingham,Paul G. Waddell,Michael R. Probert,Michael J. Hall RSC Adv. 2015 5 16125
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2. Synthesis of 1,2-fused indoles by radical cyclisation1Christopher J. Moody,Claire L. Norton Synthesis of 12-fused indoles by radical cyclisation1. Christopher J. Moody Claire L. Norton J. Chem. Soc. Perkin Trans. 1 1997 2639
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Dickson D. Babu,Rui Su,Ahmed El-Shafei,Airody Vasudeva Adhikari RSC Adv. 2016 6 30205
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Akanksha,Debabrata Maiti Green Chem. 2012 14 2314
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5. Synthesis of 3-(2-acetylaminoethyl)-6-hydroxy-5-methoxyindole (6-hydroxymelatonin)D. E. Hall,A. H. Jackson J. Chem. Soc. C 1967 1681
Additional information on 5-Methoxy-1H-indole-3-carbaldehyde
5-Methoxy-1H-indole-3-carbaldehyde: A Comprehensive Overview
5-Methoxy-1H-indole-3-carbaldehyde, also known by its CAS number 10601-19-1, is a fascinating compound with a rich history in both academic and industrial research. This compound belongs to the class of indole derivatives, which have been extensively studied due to their diverse biological activities and structural versatility. The molecule consists of an indole ring system substituted with a methoxy group at position 5 and an aldehyde group at position 3. These functional groups contribute significantly to its unique chemical properties and biological effects.
Recent advancements in the field of organic chemistry have shed new light on the synthesis and applications of 5-Methoxy-1H-indole-3-carbaldehyde. Researchers have developed innovative methods to synthesize this compound, leveraging modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the efficiency of production but also open up new avenues for exploring its potential in various fields, including pharmacology, materials science, and agrochemicals.
The biological activity of 5-Methoxy-1H-indole-3-carbaldehyde has been a focal point of recent studies. Findings from preclinical research indicate that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. Additionally, studies have demonstrated its ability to modulate key cellular pathways involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. These discoveries underscore the potential of 5-Methoxy-1H-indole-3-carbaldehyde as a lead compound in drug discovery efforts.
In the realm of materials science, 5-Methoxy-1H-indole-3-carbaldehyde has shown remarkable potential as a building block for advanced materials. Its ability to form stable coordination complexes with transition metals has led to its use in the synthesis of metalloorganic frameworks (MOFs) and other porous materials. These materials exhibit exceptional gas adsorption capabilities, which could be harnessed for applications in environmental remediation and energy storage.
The agricultural sector has also benefited from the unique properties of 5-Methoxy-1H-indole-3-carbaldehyde. Research indicates that this compound possesses significant pesticidal activity, particularly against insect pests and fungal pathogens. Its ability to disrupt key metabolic pathways in these organisms makes it a viable alternative to conventional pesticides, offering a more sustainable approach to crop protection.
Despite its numerous advantages, the commercialization of 5-Methoxy-1H-indole-3-carbaldehyde faces certain challenges. One major hurdle is the scalability of its synthesis under industrial conditions. However, ongoing research aims to address these issues by optimizing reaction conditions and exploring cost-effective raw materials. Furthermore, regulatory hurdles related to safety and efficacy must be navigated before this compound can be widely adopted in pharmaceutical and agricultural applications.
In conclusion, 5-Methoxy-1H-indole-3-carbaldehyde, with its CAS number 10601-19-1, stands as a testament to the ingenuity of modern chemistry. Its diverse applications across multiple disciplines highlight its significance as a versatile molecule with immense potential. As research continues to uncover new facets of its properties and applications, it is poised to play an increasingly important role in shaping future advancements in science and technology.
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